Structural Inclusion in Neurotransmitter Reuptake Inhibitor Patent Scope
N-(5-Amino-2-methylpentyl)propanamide falls within the broad Markush structure of a key patent family (US Patent Application 20090286801) directed towards amine compounds for inhibiting neurotransmitter reuptake [1]. This is a qualitative, but critical, differentiator from aminoamide analogs that are not covered by this specific intellectual property, which may be unpatentable or prior art. The compound's specific substitution pattern on the pentylamine chain is a claimed element within the patent's general formula (I).
| Evidence Dimension | Patent Protection for Use in Neurotransmitter Reuptake Modulation |
|---|---|
| Target Compound Data | Covered by the general formula (I) in US 20090286801 [1] |
| Comparator Or Baseline | Random unsubstituted aminoamide analog (e.g., simple propanamide derivatives not meeting the specific amine substitution criteria) |
| Quantified Difference | Qualitative difference: Potential for freedom-to-operate restrictions or licensing opportunities versus unencumbered compounds. Specific activity data for the target compound is not disclosed in the patent abstract. |
| Conditions | Patent document analysis; biological activity data is not provided in the abstract [1]. |
Why This Matters
For research programs aiming to develop novel neurotransmitter reuptake inhibitors, sourcing this specific compound is essential for exploring the chemical space defined by existing intellectual property, whereas a non-covered analog may lead to dead-end research or future IP conflicts.
- [1] Danvy, D. et al. US Patent Application 20090286801. November 19, 2009. View Source
